molecular formula C16H15NO B8530181 1-(Diphenylmethyl)azetidin-2-one CAS No. 65219-08-1

1-(Diphenylmethyl)azetidin-2-one

Cat. No. B8530181
CAS RN: 65219-08-1
M. Wt: 237.30 g/mol
InChI Key: WQQDDKYSNYNYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylmethyl)azetidin-2-one is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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properties

CAS RN

65219-08-1

Product Name

1-(Diphenylmethyl)azetidin-2-one

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-benzhydrylazetidin-2-one

InChI

InChI=1S/C16H15NO/c18-15-11-12-17(15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2

InChI Key

WQQDDKYSNYNYLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamide (2.2 mmol) in ca. 15 ml tetrahydrofuran cooled to -78° was added, dropwise with stirring, 0.54 g (2 mmol) of N-benzhydryl-2-carboethoxyazetidine dissolved in 4 ml tetrahydrofuran. After stirring for 20 minutes at this temperature, 0.40 g (2.7 mmol) tert-butyldimethyl chlorosilane in 2 ml tetrahydrofuran was added dropwise to the orange solution over a 2 minute period. Stirring was continued at -78° for 5 minutes and the cooling bath was then removed. The solution was warmed slowly to 0° where it was maintained for 30 minutes, and then warmed to room temperature for 30 minutes with additional stirring. Photooxygenation included transferring the resulting solution to an oxygenation well containing Rose Bengal (10 mg) dissolved in 50 ml tetrahydrofuran. The solution was diluted with an equal volume of pentane, cooled to 0° and photooxygenated internally. Uptake of 1 equivalent (45 ml) of oxygen occurred over a 5 minute period. The solution was poured into 50 ml of a saturated ammonium chloride solution (pH 8), diluted and extracted several times with ether. The combined extracts were washed twice with saturated sodium chloride solution and dried over anhydrous sodium sulfate. Removal of solvents by filtration and rotary evaporation gave an orange oil which was applied to a 10×2 cm neutral alumina column packed as a slurry in hexane. Elution with 2:1 hexane-ethyl acetate gave 0.37 g of pale yellow oil, which by NMR analysis indicated a 55% yield of the desired beta-lactam. Crystallization of some of the product was effected by dissolving the oil in 0.5 ml of tetrahydrofuran and adding the solution dropwise to 100 ml of pentane cooled to -78°. Upon warming to room temperature, most of the white solid went back into solution. The small quantity of crystalline beta-lactam so obtained was dried under a high vacuum overnight: m.p. 63°-65°; IR (oil) cm-1 1740, 1380, 1250, 1050, 760, 700; NMR(CDCl3) delta 7.25 (10H, m), 6.15 (1H, s), 3.17 (2H, t, J=4 Hz), 2.90 (2H, t, J=4 Hz); mass spectrum m/e 237 (M+).
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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